Methyl (1S,2R,3R,8S)-4-bromocubane-1-carboxylate
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Overview
Description
Methyl (1S,2R,3R,8S)-4-bromocubane-1-carboxylate is an organic compound with the molecular formula C₁₀H₉BrO₂. It is a derivative of cubane, a highly strained hydrocarbon with a cubic structure. The presence of a bromine atom and a carboxylate group in the cubane framework makes this compound an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromocubane-1-carboxylate typically involves the bromination of cubane followed by esterification. One common method includes the bromination of cubane using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromocubane is then reacted with methanol and a carboxylating agent like carbon dioxide under acidic conditions to form methyl 4-bromocubane-1-carboxylate.
Industrial Production Methods
Industrial production methods for methyl 4-bromocubane-1-carboxylate are not well-documented, likely due to the specialized nature of cubane derivatives. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,2R,3R,8S)-4-bromocubane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylate group can be oxidized to form carboxylic acids or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Coupling: Extended carbon frameworks with new carbon-carbon bonds.
Scientific Research Applications
Methyl (1S,2R,3R,8S)-4-bromocubane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex cubane derivatives.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in materials science for developing new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 4-bromocubane-1-carboxylate depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond. In oxidation and reduction reactions, the carboxylate group is transformed into different functional groups. The unique cubic structure of cubane influences the reactivity and stability of the compound, making it a valuable subject for mechanistic studies.
Comparison with Similar Compounds
Similar Compounds
Cubane: The parent hydrocarbon with a cubic structure.
4-Bromocubane: A simpler derivative with only a bromine atom.
Cubane-1-carboxylate: A derivative with only a carboxylate group.
Uniqueness
Methyl (1S,2R,3R,8S)-4-bromocubane-1-carboxylate is unique due to the presence of both a bromine atom and a carboxylate group in the cubane framework
Properties
IUPAC Name |
methyl 4-bromocubane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-13-8(12)9-2-5-3(9)7-4(9)6(2)10(5,7)11/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRUWJVGHGZOKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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